molecular formula C7H14ClN3O B2928438 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1311316-14-9

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B2928438
CAS No.: 1311316-14-9
M. Wt: 191.66
InChI Key: RPEADHUJCAGMBO-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 2-methylpropan-1-amine and 3-methyl-1,2,4-oxadiazole.

  • Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: : The product is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced monitoring techniques helps maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity, making it useful in studying biological processes and developing new drugs.

  • Industry: : It can be used in the production of various chemical products and materials.

Comparison with Similar Compounds

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol: : This compound has a similar structure but with an ethanol group instead of an amine group.

  • 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine: : This compound has a different amine group position, leading to different chemical properties.

The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties.

Properties

IUPAC Name

2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-4(2)6(8)7-9-5(3)10-11-7;/h4,6H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEADHUJCAGMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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